Estriol is synthesized mainly in the ovaries, adrenal glands, and placenta. It is produced from the conversion of estrone and estradiol, with a significant portion being generated during pregnancy. Estriol succinate, specifically, is formed by esterifying estriol with succinic acid, which enhances its pharmacological properties and stability compared to its parent compound. This compound falls under the category of steroid hormones and is classified as an estrogen receptor agonist.
The synthesis of estriol succinate typically involves the esterification of estriol with succinic acid or its derivatives. The process generally includes the following steps:
Technical details regarding conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Estriol succinate can undergo several chemical reactions typical for esters:
These reactions are important for understanding its stability and reactivity in biological systems.
Estriol succinate acts primarily through binding to estrogen receptors in target tissues, leading to various physiological effects:
Studies have indicated that estriol has a lower affinity for sex hormone-binding globulin (SHBG), allowing more free hormone available for biological activity compared to other estrogens like estradiol.
Relevant data indicate that the compound maintains its efficacy over a range of temperatures but should be stored in airtight containers away from direct light.
Estriol succinate is primarily used in:
Clinical studies have shown that estriol succinate can improve endothelial function and bone mineral density in elderly women, highlighting its therapeutic potential beyond traditional estrogen replacement therapies.
Estriol succinate (chemical name: 4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid) is a semi-synthetic estrogen ester derived from the natural estrogen estriol (E3). Its molecular formula is C26H32O9, with a molar mass of 488.533 g·mol−1 [1] [4]. Structurally, it features succinic acid esterified at both the C16α and C17β hydroxyl groups of estriol, forming a disuccinate ester prodrug [1] [4]. This esterification significantly alters its pharmacokinetic properties compared to unconjugated estriol, including reduced intestinal hydrolysis and prolonged systemic release [1].
Estriol succinate belongs to the broader class of estrogen esters, which are designed to enhance the delivery and bioavailability of parent estrogens. Unlike monoesters (e.g., estradiol valerate), its diester configuration necessitates hepatic cleavage for activation, contributing to its unique pharmacological profile [1] [2]. The compound typically presents as a solid powder with >98% purity for pharmaceutical use and is soluble in aqueous solutions when converted to its sodium salt form (estriol sodium succinate) [4].
Table 1: Key Chemical and Pharmaceutical Properties of Estriol Succinate
Property | Specification |
---|---|
IUPAC Name | 4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid |
Molecular Formula | C26H32O9 |
Molar Mass | 488.533 g·mol−1 |
CAS Number (Succinate) | 514-68-1 |
Esterification Sites | C16α and C17β hydroxyl groups |
Equivalent Estriol Mass | 1.18 mg estriol per 2 mg estriol succinate |
Pharmaceutical Forms | Tablets (2 mg, 4 mg), vaginal cream (0.1%), injectable vials (20 mg) |
Estriol succinate was first synthesized and introduced for medical use in 1966, primarily targeting menopausal symptom management [1] [9]. Its development coincided with the broader commercialization of estrogen therapies, following the success of conjugated equine estrogens (Premarin®, introduced in 1942) [9]. However, estriol succinate represented a shift toward bioidentical hormone derivatives—compounds structurally identical to endogenous hormones, as opposed to the mixed equine estrogens in Premarin® [9].
Pharmacological recognition emerged from its unique prodrug behavior. Unlike earlier estrogen esters (e.g., estradiol benzoate), estriol succinate resisted hydrolysis in the intestinal mucosa, leading to slower absorption and prolonged circulation. After oral administration, peak estriol levels of 40 pg/mL occurred within 12 hours, rising to 80 pg/mL with sustained dosing [1]. This extended activity distinguished it from unconjugated estriol, which exhibited rapid clearance [2]. By the 1980s, clinical trials involving 911 menopausal women over five years established its efficacy for vulvovaginal atrophy and osteoporosis prevention, solidifying its therapeutic role [1] [4].
Research interest expanded in the 2000s when estriol succinate (under the tentative brand name Trimesta) entered Phase II clinical trials for multiple sclerosis. This application leveraged estriol’s immunomodulatory properties, though development was discontinued due to insufficient efficacy [1].
Table 2: Historical Milestones in Estriol Succinate Development
Year | Event | Significance |
---|---|---|
1930 | Discovery of estriol as a major urinary estrogen [2] | Foundation for derivative development |
1966 | Introduction of estriol succinate for menopausal therapy [1] | First bioidentical estrogen ester prodrug |
1973–1987 | 5-year clinical trials in 911 menopausal women [1] [4] | Validation of long-term efficacy for urogenital symptoms |
2000s | Phase II trials for multiple sclerosis (as Trimesta) [1] | Exploration of neurological applications |
Estriol succinate exhibits distinct pharmacological and clinical profiles compared to other estrogen derivatives. Its weak estrogenic potency is notable: estriol succinate requires approximately 15 times higher doses than conjugated equine estrogens (CEE) to achieve equivalent vaginal cornification in preclinical models [3]. Conversely, CEE induces uterine growth more potently than estriol succinate, highlighting its tissue-selective effects [3].
As a prodrug, estriol succinate’s activation mechanism differs significantly from other esters:
Clinically, estriol succinate’s endometrial impact is dose-fraction dependent. Single 8 mg doses minimally stimulate endometrial proliferation, whereas divided doses (e.g., 4 mg twice daily) induce clear proliferative changes [7]. This contrasts with estradiol derivatives, which uniformly increase endometrial thickness regardless of dosing schedule. The differential effect underpins estriol succinate’s unique therapeutic window—it may not require progestogen co-administration for endometrial protection in some regimens [1] [7].
Table 3: Comparative Properties of Estrogen Derivatives
Estrogen Derivative | Relative Potency (Oral) | Prodrug Activation Site | Tissue Selectivity |
---|---|---|---|
Estriol Succinate | 1x (Reference) | Liver | High vaginal, low uterine |
Estradiol Valerate | 5–6x higher | Intestinal mucosa | Uniform (uterine, vaginal, systemic) |
Conjugated Equine Estrogens | 3–4x higher | Directly active | Moderate uterine, moderate vaginal |
Ethinyl Estradiol | 100x higher | Directly active | Uniform systemic effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7